molecular formula C7H3Cl2F3O B120625 1,2-Dichloro-3-(trifluoromethoxy)benzene CAS No. 151276-09-4

1,2-Dichloro-3-(trifluoromethoxy)benzene

Cat. No.: B120625
CAS No.: 151276-09-4
M. Wt: 231 g/mol
InChI Key: ZGSFEMSBYALHSN-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H3Cl2F3O . It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a trifluoromethoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

1,2-Dichloro-3-(trifluoromethoxy)benzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.

    Medicine: As a precursor for the development of pharmaceuticals and agrochemicals.

    Industry: In the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-dichlorobenzene with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include dechlorinated benzene derivatives.

Comparison with Similar Compounds

  • 1,2-Dichloro-4-(trifluoromethoxy)benzene
  • 1,3-Dichloro-2-(trifluoromethoxy)benzene
  • 1,4-Dichloro-2-(trifluoromethoxy)benzene

Comparison: 1,2-Dichloro-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the chlorine and trifluoromethoxy groups on the benzene ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can be advantageous in various applications.

Properties

IUPAC Name

1,2-dichloro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFEMSBYALHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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